molecular formula C22H19N3O5S B2524641 (2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide CAS No. 478481-38-8

(2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2524641
CAS No.: 478481-38-8
M. Wt: 437.47
InChI Key: RXNBXYUOQNBNFS-FLFQWRMESA-N
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Description

This compound belongs to the 2-imino-2H-chromene-3-carboxamide class, characterized by a chromene backbone substituted with an imino group at position 2 and a carboxamide at position 2. Key structural features include:

  • 1,3-Thiazol-2-yl amide: Introduces a heterocyclic moiety that may enhance bioactivity or metabolic stability compared to simpler amides .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)imino-8-methoxy-N-(1,3-thiazol-2-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-27-16-8-7-14(12-18(16)29-3)24-21-15(20(26)25-22-23-9-10-31-22)11-13-5-4-6-17(28-2)19(13)30-21/h4-12H,1-3H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNBXYUOQNBNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=NC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a derivative of chromone, a well-known pharmacophore associated with various biological activities. This article reviews the biological activities of this compound, focusing on its cytotoxic effects, anti-inflammatory properties, and potential as an enzyme inhibitor.

  • Molecular Formula : C25H23N3O5
  • Molecular Weight : 445.5 g/mol
  • CAS Number : 1327176-43-1

Cytotoxic Activity

Recent studies have indicated that derivatives of chromone, including the target compound, exhibit significant cytotoxic activity against various cancer cell lines. A study evaluated a series of chromone carboxamide derivatives and found that several compounds showed promising cytotoxic effects with IC50 values ranging from 0.9 to 10 μM against breast (MCF-7), ovarian (OVCAR, IGROV), and colon (HCT-116) cancer cell lines .

The specific compound was noted for its ability to inhibit cancer cell proliferation effectively, suggesting that modifications to the chromone structure can enhance biological activity. The structure-activity relationship (SAR) studies indicated that substitutions on the chromone nucleus positively influence cytotoxicity .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Chromone derivatives have shown potential as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. In vitro assays demonstrated that some derivatives exhibited significant inhibition of 5-LOX, which is crucial for developing anti-inflammatory drugs .

Enzyme Inhibition

The compound's thiazole moiety suggests potential as a carbonic anhydrase inhibitor. Carbonic anhydrases (CAs) are metalloenzymes that play essential roles in physiological processes and are implicated in various diseases, including cancer. Studies have shown that certain chromene-based compounds can inhibit specific isoforms of carbonic anhydrases with high affinity .

Case Studies

  • Cytotoxicity Evaluation :
    • A study synthesized various chromone derivatives and tested their cytotoxicity against multiple cancer cell lines. The results indicated that the presence of specific functional groups enhanced the activity against MCF-7 cells significantly .
  • 5-Lipoxygenase Inhibition :
    • Research focused on evaluating the anti-inflammatory potential of chromone derivatives revealed that compounds with hydrophilic characteristics showed greater inhibition of 5-LOX compared to their lipophilic counterparts .

Summary of Findings

Activity TypeObservationsReferences
Cytotoxic ActivityIC50 values between 0.9 - 10 μM against various cancer cell lines
Anti-inflammatorySignificant inhibition of 5-lipoxygenase
Enzyme InhibitionPotential as carbonic anhydrase inhibitors

Scientific Research Applications

Biological Activities

Research has highlighted several promising biological activities associated with this compound, including:

  • Anticancer Activity :
    • Studies have shown that derivatives of chromene compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole-containing compounds have been evaluated for their ability to inhibit the growth of glioblastoma cells, demonstrating potential as anticancer agents .
  • Antiviral Properties :
    • Recent investigations suggest that compounds similar to (2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide may possess antiviral activities. Specifically, some derivatives have shown efficacy against H5N1 and SARS-CoV-2 viruses .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of certain enzymes involved in cancer progression and viral replication. This mechanism is crucial for developing targeted therapies that can selectively inhibit tumor growth or viral spread .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that integrate thiazole and chromene moieties. Various synthetic pathways have been documented, allowing for the production of analogs with enhanced biological activities. For example:

  • Multicomponent Reactions : These reactions facilitate the construction of complex molecules from simpler precursors in a single step, enhancing efficiency and yield .

Case Studies

Several studies have documented the applications of this compound and its derivatives:

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of thiazolidine derivatives on glioblastoma cells, reporting significant reductions in cell viability when treated with specific chromene derivatives .
  • Antiviral Efficacy :
    • Research highlighted the antiviral potential of thiazole-containing compounds against influenza viruses, demonstrating their ability to inhibit viral replication in vitro .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Phenylimino Group

Table 1: Comparison of Phenylimino Substituents
Compound Phenylimino Substituents Molecular Formula Molecular Weight Key Features
Target Compound 3,4-Dimethoxy C₂₁H₂₀N₃O₅S 441.47 Electron-donating groups; enhanced resonance and H-bonding potential
CAS 1327178-66-4 3,4-Difluoro C₂₀H₁₃F₂N₃O₃S 413.4 Electron-withdrawing fluorine atoms; increased lipophilicity
CAS 1327181-36-1 4-Trifluoromethyl C₂₁H₁₄F₃N₃O₃S 445.4 Strongly electron-withdrawing CF₃ group; potential metabolic resistance

Key Observations :

  • The 3,4-dimethoxy groups in the target compound contrast with fluorine or trifluoromethyl substituents in analogs, altering electronic and steric profiles.
  • Fluorinated analogs (e.g., CAS 1327178-66-4) may exhibit higher membrane permeability due to increased lipophilicity .

Amide Group Modifications

Table 2: Comparison of Amide Substituents
Compound Amide Group Molecular Weight Potential Impact
Target Compound 1,3-Thiazol-2-yl 441.47 Heterocyclic group may improve binding to kinase domains or reduce metabolism
Compound 15 2-Chlorophenyl Not reported Bulky aromatic substituent; possible steric hindrance in target interactions
CAS 1327169-67-4 6-Methylpyridin-2-yl Not reported Pyridine vs. thiazole: differences in π-stacking or hydrogen-bonding capacity

Key Observations :

Chromene Backbone Modifications

Table 3: Chromene Ring Variations
Compound Chromene Structure Key Features
Target Compound Standard chromene 8-Methoxy group enhances electron density at position 3
CAS 1261027-44-4 Benzo[f]chromene Extended conjugation; increased planarity may affect DNA intercalation
Compounds Varied phenol substituents Substituents (e.g., bromo, methoxy) influence NMR shifts and reactivity

Key Observations :

  • The benzo[f]chromene analog (CAS 1261027-44-4) exhibits a fused aromatic system, likely altering UV-Vis absorption and binding modes compared to the target compound .
  • Methoxy groups at position 8 (target) vs. position 2 or 5 ( compounds) shift electron density, affecting chemical reactivity and spectroscopic properties .

Comparison with Analogs :

  • Fluorinated analogs (e.g., CAS 1327178-66-4) require fluorinated anilines during imino group formation .
  • Trifluoromethyl-substituted analogs (e.g., CAS 1327181-36-1) may involve Ullmann or Buchwald-Hartwig coupling for CF₃ introduction .

Q & A

Basic: What are the key synthetic steps for preparing (2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide?

Methodological Answer:
The synthesis typically involves:

  • Step 1 : Condensation of 3,4-dimethoxyaniline with a chromene precursor (e.g., 8-methoxy-3-carboxamide chromene) under acidic conditions to form the imino linkage .
  • Step 2 : Cyclization to stabilize the chromene core using catalysts like p-toluenesulfonic acid (PTSA) .
  • Step 3 : Coupling with 2-aminothiazole via carboxamide bond formation using coupling agents such as EDCI/HOBt .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

  • Temperature Control : Maintain 60–80°C during imine formation to prevent side reactions (e.g., hydrolysis) .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for coupling reactions to improve solubility of intermediates .
  • In-line Monitoring : Employ HPLC or TLC at each step to track reaction progress and isolate byproducts early .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural Confirmation : ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for thiazole protons; δ 3.8–4.0 ppm for methoxy groups) .
  • Purity Assessment : HPLC (C18 column, 70:30 MeOH/H₂O) with UV detection at 254 nm .
  • Mass Analysis : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 465.12) .

Advanced: How can advanced spectroscopic or computational methods resolve ambiguous structural features?

Methodological Answer:

  • X-ray Crystallography : Determine absolute configuration of the (2Z)-imine geometry and hydrogen-bonding patterns .
  • DFT Calculations : Model electronic transitions (e.g., HOMO-LUMO gaps) to correlate with UV-vis absorption spectra .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in aromatic regions to confirm substituent positions .

Basic: What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

  • Anticancer Screening : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .
  • Antimicrobial Testing : Broth microdilution for MIC values against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorescence-based assays for kinase or protease targets (e.g., EGFR, COX-2) .

Advanced: How can target identification studies elucidate its mechanism of action?

Methodological Answer:

  • Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins .
  • Molecular Docking : Screen against protein databases (PDB) to prioritize targets (e.g., Bcl-2, tubulin) .
  • CRISPR-Cas9 Knockout : Validate target relevance by knocking out candidate genes and assessing resistance .

Basic: How should researchers address contradictions in solubility or bioactivity data?

Methodological Answer:

  • Solubility Profiling : Test in multiple solvents (DMSO, PBS, ethanol) and use co-solvents (e.g., cyclodextrins) .
  • Dose-Response Reproducibility : Validate assays across independent labs with standardized protocols .
  • Metabolite Interference : Pre-treat cell lysates with CYP450 inhibitors to rule out metabolic activation .

Advanced: What strategies resolve discrepancies in bioassay results across studies?

Methodological Answer:

  • Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) and ITC (isothermal calorimetry) .
  • Batch-to-Batch Analysis : Compare multiple synthetic batches for impurities via LC-MS .
  • Strain-Specific Effects : Test activity in isogenic cell lines to identify genetic modifiers of response .

Advanced: How can structure-activity relationship (SAR) studies improve potency?

Methodological Answer:

  • Functional Group Modifications : Replace methoxy with trifluoromethyl to enhance lipophilicity and target binding .
  • Scaffold Hopping : Synthesize analogs with pyridine or pyrimidine cores to compare activity .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors/donors .

Basic: What protocols assess compound stability under experimental conditions?

Methodological Answer:

  • Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • LC-MS Stability Monitoring : Track degradation products (e.g., demethylation or hydrolysis) over 72 hours .
  • Storage Recommendations : Store at –20°C in amber vials under argon to prevent oxidation .

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